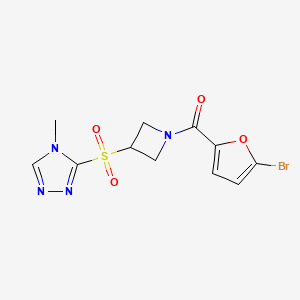

(5-bromofuran-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Description

The compound "(5-bromofuran-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone" is a structurally complex molecule featuring three key components:

- 5-Bromofuran moiety: A brominated furan ring, which enhances electrophilic reactivity and may contribute to bioactivity via hydrophobic interactions .

- 4-Methyl-1,2,4-triazole sulfonyl group: A sulfonamide-linked triazole, a common pharmacophore in enzyme inhibitors and antimicrobial agents .

- Azetidine ring: A four-membered nitrogen-containing heterocycle, which confers conformational rigidity and influences pharmacokinetic properties .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O4S/c1-15-6-13-14-11(15)21(18,19)7-4-16(5-7)10(17)8-2-3-9(12)20-8/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRSIQJLOWVZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (5-bromofuran-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a synthetic derivative that combines a bromofuran moiety with a triazole-based sulfonamide structure. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, as well as its interaction with specific molecular targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features:

- Bromofuran moiety : Known for its diverse biological activities.

- Triazole ring : Implicated in enhancing solubility and bioactivity.

- Azetidine structure : Contributes to the compound's stability and reactivity.

Antimicrobial Activity

Research indicates that compounds containing the bromofuran and triazole moieties exhibit significant antimicrobial properties. A study conducted on derivatives of 5-bromofuran showed promising activity against various fungal strains, particularly targeting enzymes crucial for fungal virulence such as EC 2.7.13.3 Histidine kinase .

| Compound | Microbial Target | Activity |

|---|---|---|

| (5-bromofuran-2-yl)(3-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone | Fungal strains (e.g., Candidiasis) | High affinity as an inhibitor |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies have demonstrated that similar triazole-containing compounds exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|

| A549 | 50 | Apoptosis induction |

| HeLa | 45 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. The results indicate that the compound interacts favorably with key enzymes involved in cancer progression and microbial resistance.

Key Findings:

- Histidine Kinase Inhibition : The compound shows a strong binding affinity to histidine kinase, which is critical for fungal growth and survival .

- Enzyme Interaction : Binding interactions primarily involve van der Waals forces and hydrogen bonding with amino acid residues in the enzyme's active site.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to (5-bromofuran-2-yl)(3-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their anticancer properties. The most effective derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Fungal Resistance Study : Research focused on developing new antifungal agents based on bromofuran derivatives indicated that these compounds could overcome resistance mechanisms in pathogenic fungi .

Scientific Research Applications

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The presence of the triazole ring is associated with enhanced antimicrobial activity against various pathogens.

- Antifungal Activity : Studies suggest effectiveness against fungal strains, making it a candidate for treating infections caused by resistant fungi.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes relevant to bacterial virulence.

Antimicrobial Activity

A study investigated the antibacterial efficacy of derivatives related to this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potent antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Case Studies

- Study on Antifungal Efficacy : A recent investigation demonstrated that the compound exhibited strong antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 8 µg/mL, indicating its potential as an antifungal agent.

- Enzymatic Inhibition Studies : Molecular docking studies revealed that the compound effectively binds to the active site of certain histidine kinases, suggesting a mechanism for its antimicrobial action. The binding affinity was quantified using AutoDock software, yielding favorable interaction scores.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structurally related compounds and their properties:

*Inferred formula; experimental validation required.

Key Comparisons

- Azetidine vs. Larger Heterocycles : The target compound’s azetidine ring (4-membered) likely enhances metabolic stability compared to 5-membered imidazole () or benzofuran () systems, which are more conformationally flexible .

- Sulfonamide vs. Sulfanyl Linkers : The sulfonyl group in the target compound may improve solubility and binding affinity relative to sulfanyl-linked analogs (), as sulfonamides are better hydrogen-bond acceptors .

- Brominated Aromatic Systems : Bromine substitution is conserved across analogs (), suggesting its role in enhancing lipophilicity and electrophilic reactivity for target engagement.

Research Findings and Inferences

Bioactivity Insights

- Triazole Sulfonamides : Compounds with triazole-sulfonamide motifs (e.g., ) exhibit inhibitory activity against carbonic anhydrases and kinases, suggesting the target compound may share similar mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-bromofuran-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies. For example:

- S-Alkylation : Reacting a triazole-thiol intermediate with a brominated azetidine derivative under alkaline conditions (e.g., K₂CO₃ in ethanol) .

- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under nitrogen .

- Critical parameters include temperature control (0–60°C), solvent polarity (DMF or THF), and catalysts (e.g., triethylamine for acid scavenging) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify the azetidine ring, bromofuran protons, and triazole-sulfonyl connectivity .

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystals are obtainable): Resolve stereochemical ambiguities .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Use standardized protocols:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to evaluate binding affinity .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Model transition states and intermediates to identify energy barriers in sulfonylation or coupling steps .

- Simulate solvent effects (e.g., dielectric constant of DMF vs. THF) to predict reaction rates .

- Validate computational results with experimental yields and spectroscopic data .

Q. What strategies mitigate conflicting data in biological activity assessments of triazole-sulfonyl derivatives?

- Methodological Answer :

- Replicate assays under standardized conditions (pH, temperature, cell passage number) .

- Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic activity tests) to cross-validate results .

- Analyze impurities (HPLC >95% purity) to rule out confounding effects from byproducts .

Q. What is the proposed mechanism of action for triazole-sulfonyl azetidine derivatives in enzyme inhibition?

- Methodological Answer :

- The triazole-sulfonyl group may act as a hydrogen bond acceptor with catalytic residues (e.g., kinases), while the bromofuran moiety engages in π-π stacking with aromatic side chains .

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding poses and stability .

- Validate with site-directed mutagenesis of suspected target residues .

Q. How can solubility challenges be addressed during in vitro testing of this hydrophobic compound?

- Methodological Answer :

- Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Synthesize prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .

- Employ nanoparticle encapsulation (PLGA polymers) for controlled release .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Modify substituents : Replace the bromofuran with other halogens (e.g., Cl or I) to assess electronic effects on binding .

- Vary the triazole : Introduce methyl or phenyl groups to the triazole ring to sterically block metabolic degradation .

- Azetidine ring expansion : Test pyrrolidine or piperidine analogs to evaluate conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.